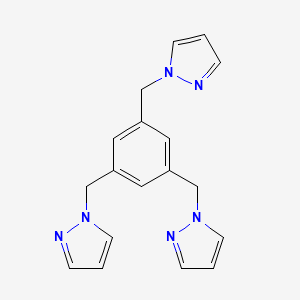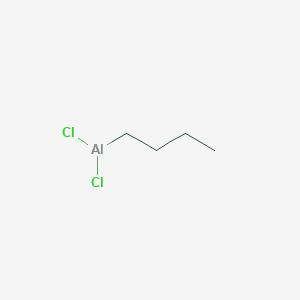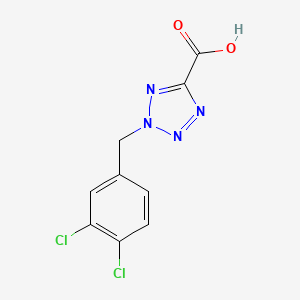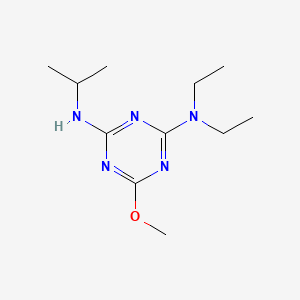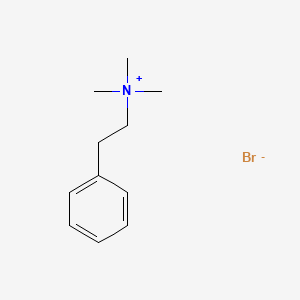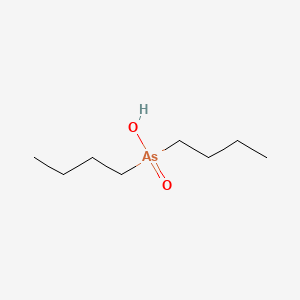
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is an organic peroxide compound with the molecular formula C26H50O6. It is known for its application as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is particularly valued in the production of various polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) typically involves the reaction of 1,1,4,4-Tetramethylbutane-1,4-diol with isononanoic acid in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous processes. The reaction mixture is carefully monitored to maintain optimal conditions, and the product is purified through distillation or crystallization techniques to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making this compound a valuable initiator in the production of polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes under heat or in the presence of catalysts to generate free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.
Major Products Formed
The major products formed from the decomposition of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) are free radicals, which then react with monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) has several applications in scientific research:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to produce polymers and resins.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) involves the decomposition of the peroxide bond to generate free radicals. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds, leading to the formation of polymer chains.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane
- Di-tert-butyl peroxide
- Benzoyl peroxide
Uniqueness
1,1,4,4-Tetramethylbutane-1,4-diyl bis(isononaneperoxoate) is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective initiator for polymerization reactions, offering controlled decomposition and efficient radical generation compared to other similar compounds.
Propiedades
Número CAS |
29089-67-6 |
|---|---|
Fórmula molecular |
C26H50O6 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
[2,5-dimethyl-5-(7-methyloctanoylperoxy)hexan-2-yl] 7-methyloctaneperoxoate |
InChI |
InChI=1S/C26H50O6/c1-21(2)15-11-9-13-17-23(27)29-31-25(5,6)19-20-26(7,8)32-30-24(28)18-14-10-12-16-22(3)4/h21-22H,9-20H2,1-8H3 |
Clave InChI |
YFCKFSHPDAWAAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)OOC(C)(C)CCC(C)(C)OOC(=O)CCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


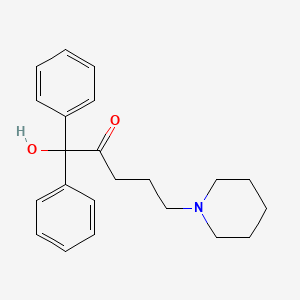
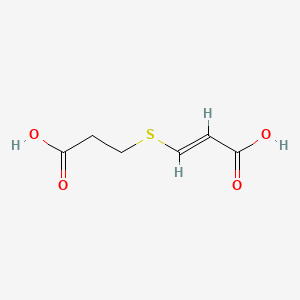
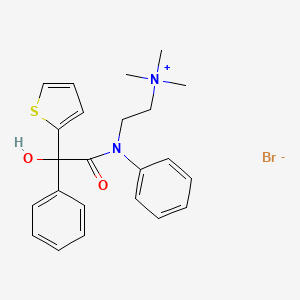
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
